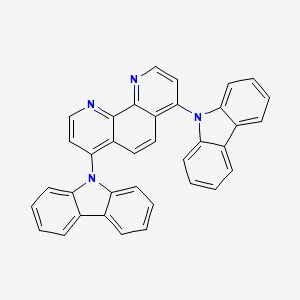

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Description

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline is a heterocyclic compound featuring a 1,10-phenanthroline core substituted at the 4- and 7-positions with carbazole moieties. This structure confers unique electronic and steric properties, making it valuable in organic electronics, coordination chemistry, and optoelectronic applications. Synthesized via nucleophilic aromatic substitution (SNAr) of 4,7-dichloro-1,10-phenanthroline with 9H-carbazole, the compound is characterized by high thermal stability (melting point >350°C for some derivatives) and a planar phenanthroline core with twisted carbazolyl substituents (~83–87° dihedral angles) . Its electrochemical and photophysical properties are influenced by the extended π-conjugation of carbazole, which modulates frontier molecular orbital (FMO) energies and charge transfer behavior .

Properties

IUPAC Name |

4,7-di(carbazol-9-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNEZBNLFFDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857031 | |

| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676542-82-8 | |

| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available carbazole and 1,10-phenanthroline.

Formation of Intermediate: The carbazole is first brominated to form 3,6-dibromocarbazole.

Coupling Reaction: The 3,6-dibromocarbazole is then subjected to a palladium-catalyzed Suzuki coupling reaction with 4,7-dibromo-1,10-phenanthroline to form the desired product.

The reaction conditions for the Suzuki coupling typically include:

Catalyst: Palladium(0) or Palladium(II) complexes.

Base: Potassium carbonate or sodium carbonate.

Solvent: Toluene or dimethylformamide (DMF).

Temperature: 80-100°C.

Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: To maximize yield and minimize costs, reaction conditions are optimized.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the carbazole units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline has a wide range of scientific research applications:

Organic Electronics: Used in the fabrication of OLEDs and organic solar cells due to its excellent electron-transporting properties.

Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) as a sensitizer.

Luminescent Materials: Utilized in the development of luminescent materials for display technologies.

Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline involves:

Electron Transport: The compound facilitates electron transport in electronic devices due to its conjugated structure.

Luminescence: The presence of carbazole and phenanthroline units allows for efficient luminescence, making it suitable for OLED applications.

Molecular Targets and Pathways: The compound interacts with various molecular targets in electronic devices, enhancing their performance and efficiency.

Comparison with Similar Compounds

Structural and Thermal Properties

X-ray diffraction reveals that carbazolyl derivatives exhibit C–N bond lengths of 1.42 Å and significant twisting relative to the phenanthroline plane, whereas phenothiazinyl analogs show slightly longer bonds (1.43 Å) and similar dihedral angles. Carbazolyl derivatives (e.g., 5h) demonstrate exceptional thermal stability (melting point >350°C), outperforming phenothiazinyl derivatives (e.g., 5i, melting point 149.4–150.0°C) .

Table 2: Structural and Thermal Data

| Compound | Bond Length (C–N, Å) | Dihedral Angle (°) | Melting Point (°C) |

|---|---|---|---|

| 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | 1.42 | 83–87 | >350 |

| 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline | 1.43 | 80–85 | 149.4–150.0 |

Electrochemical Properties

Cyclic voltammetry (CV) and density functional theory (DFT) studies indicate that carbazolyl derivatives exhibit lower LUMO energies (−2.3 eV) compared to phenothiazinyl analogs (−2.1 eV), enhancing electron-accepting capabilities. Oxidation potentials for carbazolyl derivatives (~1.2 V vs. Ag/Ag⁺) are higher than those of pyrrolidinyl-substituted phenanthrolines (~0.9 V), reflecting reduced electron density at the phenanthroline core .

Table 3: Electrochemical Parameters

| Compound | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) |

|---|---|---|---|

| This compound | −5.8 | −2.3 | 1.2 |

| 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline | −5.6 | −2.1 | 1.0 |

| 4,7-Di(pyrrolidin-1-yl)-1,10-phenanthroline | −5.3 | −1.9 | 0.9 |

Photophysical and Application-Specific Behavior

In rhenium(I) complexes, carbazolyl derivatives exhibit intraligand charge transfer (ILCT) transitions at 350–500 nm but lower emission quantum yields (10⁻³–10⁻²) due to non-radiative decay. Phenothiazinyl derivatives, with stronger electron-donating properties, show red-shifted absorption but comparable luminescence efficiency.

Table 4: Photophysical Properties

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| This compound | 350–500 (ILCT) | 612 (Eu³⁺ complex) | 10⁻³–10⁻² |

| 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline | 380–520 | 620 | 10⁻² |

Biological Activity

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline is a compound that has gained attention in various fields due to its unique structural properties and potential biological activities. Its applications range from organic electronics to biomedical research, particularly in cancer treatment and bioimaging.

Chemical Structure and Properties

The compound consists of two carbazole units attached to a 1,10-phenanthroline core. This structure contributes to its electron-transporting and luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Anticancer Activity

Research indicates that derivatives of phenanthroline, including those with carbazole substituents, exhibit significant anticancer properties . For instance, studies have shown that oxovanadium complexes with phenanthroline ligands can induce apoptosis in human cancer cells at low micromolar concentrations. The presence of specific substituents on the phenanthroline ring is crucial for enhancing cytotoxic activity .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with cellular targets : The compound's ability to form complexes with metal ions enhances its efficacy in biological systems.

- Induction of oxidative stress : It is believed to generate reactive oxygen species (ROS), leading to cell death through apoptosis and autophagy pathways .

Case Studies

- Study on Apoptosis Induction : A study demonstrated that oxovanadium complexes containing 1,10-phenanthroline derivatives were effective in inducing apoptosis in various cancer cell lines. The study highlighted the importance of the ligand's structure in determining its biological activity .

- Spectroelectrochemical Studies : Research focused on the electrochemical properties of phenanthroline derivatives revealed their potential as redox-active agents. These properties are essential for their application in bioimaging and as fluorescent probes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| ROS Generation | Enhances oxidative stress leading to cell death | |

| Electron Transport | Effective in OLED applications |

Synthesis and Characterization

The synthesis of this compound typically involves:

- Bromination of Carbazole : To form 3,6-dibromocarbazole.

- Suzuki Coupling Reaction : Using palladium catalysts to couple the dibrominated carbazole with 4,7-dibromo-1,10-phenanthroline under specific conditions (temperature: 80-100°C; solvent: DMF or toluene) for 12-24 hours.

Future Directions

The ongoing research into this compound suggests promising avenues for further investigation:

- Development of New Derivatives : Modifying the structure to enhance biological activity and reduce toxicity.

- Exploration of Other Biological Applications : Investigating its potential as a therapeutic agent in other diseases beyond cancer.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline, and how can reaction conditions be optimized?

- The compound is synthesized via nucleophilic aromatic substitution between 4,7-dichloro-1,10-phenanthroline and 9H-carbazole. Key challenges include low yields (compared to phenothiazine derivatives) and the need for chromatographic purification due to complex reaction mixtures . Optimization involves using reflux conditions, inert atmospheres (argon), and stoichiometric control of NaH and carbazole. Replacing carbazole with phenothiazine improves yields due to the latter’s superior nucleophilicity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound derivatives?

- 1H/13C NMR confirms substitution patterns (e.g., aromatic proton signals at δ 7.06–9.49 ppm) . UV-Vis spectroscopy identifies absorption bands (e.g., λ = 353 nm for π→π* transitions) , while IR spectroscopy detects functional groups (e.g., C–N stretching at 1448 cm⁻¹) . HPLC-MS/MS and HRMS validate molecular weights and intermediates during redox studies .

Q. How do steric and electronic properties of substituents influence the electrochemical stability of this compound?

- Carbazole substituents enhance π-conjugation and electron-donating capacity, stabilizing radical cations during oxidation. However, steric hindrance from carbazole groups can limit redox reversibility in cyclic voltammetry (CV) . Comparative studies with phenothiazine derivatives (smaller steric bulk) show higher electrochemical stability .

Advanced Research Questions

Q. What mechanistic insights explain the cleavage of carbazole substituents during electrochemical reduction?

- Reduction proceeds in two steps: (1) cleavage of one carbazole group to form 4-(9H-carbazol-9-yl)-1,10-phenanthroline (5f-P1), and (2) removal of the second carbazole to yield unsubstituted 1,10-phenanthroline. Controlled potential electrolysis and HPLC-DAD confirm intermediates, while mass spectrometry identifies final products. The process is attributed to electron transfer destabilizing the C–N bond between carbazole and phenanthroline .

Q. How can this compound be engineered to improve electron mobility in OLEDs?

- Molecular engineering strategies include:

- Introducing naphthalene rings at 4,7-positions to enhance π-delocalization and intermolecular hydrogen bonding (C6–H···N1), boosting electron mobility .

- Coordinating with Ir(III) to form complexes with high photoluminescence quantum yields (PLQY > 80%) due to suppressed non-radiative decay from steric hindrance .

Q. What methodological approaches resolve contradictions in oxidation pathway data between carbazole and phenothiazine derivatives?

- In-situ UV-Vis/IR spectroelectrochemistry distinguishes intermediates: carbazole derivatives form dimeric products via radical cation coupling, while phenothiazine derivatives undergo sequential one-electron oxidations to oxido-phenothiazine species . DFT calculations can model orbital interactions to rationalize divergent pathways .

Q. Why do carbazole-substituted derivatives exhibit lower synthetic yields compared to phenothiazine analogs?

- The 9H-carbazole anion has weaker nucleophilicity than the 10H-phenothiazine anion, leading to slower reaction kinetics and side products. Phenothiazine derivatives also crystallize more readily, simplifying purification .

Methodological Recommendations

- For synthesis optimization: Use THF as a solvent, NaH as a base, and reflux for >12 hours. Prioritize phenothiazine derivatives for higher yields .

- For redox studies: Combine CV with in-situ spectroelectrochemistry to capture transient intermediates. Validate with HPLC-MS/MS .

- For optoelectronic applications: Screen Ir(III) or Re(I) complexes for enhanced thermal stability (Tₐ > 300°C) and PLQY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.